molecular formula C10H11BrO2 B3346449 Methyl 4-bromo-2,5-dimethylbenzoate CAS No. 1195230-23-9

Methyl 4-bromo-2,5-dimethylbenzoate

Cat. No.: B3346449
CAS No.: 1195230-23-9
M. Wt: 243.1 g/mol
InChI Key: ZCPFWYVGOCOTQY-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,5-dimethylbenzoate is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2,5 on the benzene ring are substituted with a bromine atom and two methyl groups, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2,5-dimethylbenzoate can be synthesized through the esterification of 4-bromo-2,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Scientific Research Applications

Methyl 4-bromo-2,5-dimethylbenzoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: As a building block for the development of new drugs and therapeutic agents.

    Material Science: In the preparation of polymers and other advanced materials.

    Chemical Biology: As a probe to study biological processes and enzyme functions.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,5-dimethylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

    Methyl 4-bromo-2,3-dimethylbenzoate: Similar structure but with different substitution pattern on the benzene ring.

    Methyl 4-bromo-3,5-dimethylbenzoate: Another isomer with different positions of the methyl groups.

    Methyl 4-chloro-2,5-dimethylbenzoate: Similar compound with a chlorine atom instead of bromine.

Uniqueness: Methyl 4-bromo-2,5-dimethylbenzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of the bromine atom and the methyl groups at specific positions on the benzene ring can affect its electronic properties and steric hindrance, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 4-bromo-2,5-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPFWYVGOCOTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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